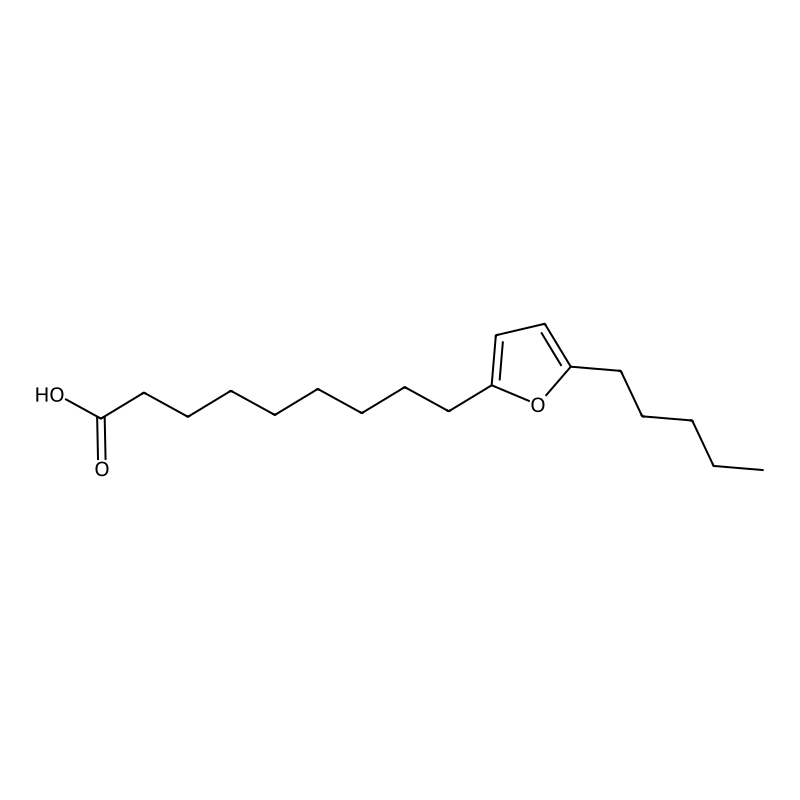

9-(5-Pentylfuran-2-yl)nonanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2-Furannonanoic acid, 5-pentyl- (also referred to as 3-methyl-5-pentyl-2-furannonanoic acid) is a member of the class of organic compounds known as furan fatty acids. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing oxygen. The specific structure of 2-furannonanoic acid includes a long hydrocarbon chain and a methyl group attached to the furan moiety, giving it unique properties compared to other fatty acids. This compound is notable for its potential applications in various fields, including food science and pharmacology due to its biological activities and metabolic pathways .

Occurrence and Isolation:

9-(5-Pentylfuran-2-yl)nonanoic acid, also known as 9M5, is a naturally occurring furan fatty acid found in various organisms, including fish and latex gloves [, ]. It is a minor component, typically contributing only around 1% of the total lipid fraction []. However, latex gloves can contain significantly higher concentrations, reaching up to 90% of the triacylglycerides [].

Potential Health Benefits:

Research suggests that 9M5 possesses potential health benefits due to its antioxidant properties. Furan fatty acids, in general, have been shown to exhibit antioxidant activity, protecting polyunsaturated fatty acids from oxidation []. This is particularly relevant in the context of fish, where 9M5 contributes to the overall stability of omega-3 fatty acids, which are known for their health benefits [].

Research Applications:

- Isolation and Standardization: Due to its low natural abundance, isolating and obtaining pure 9M5 can be challenging. Research efforts have focused on developing efficient methods for its extraction and purification from latex gloves, providing readily available standards for further studies [].

- Investigating Biological Activities: Studies have explored the potential biological activities of 9M5, including its role as a competitive inhibitor of horseradish peroxidase, an enzyme involved in various plant physiological processes []. Further research is needed to fully understand the potential applications of 9M5 in other biological contexts.

Future Directions:

Research on 9-(5-Pentylfuran-2-yl)nonanoic acid is still developing. Future directions may involve:

- Investigating the detailed mechanism of its antioxidant properties and potential health benefits.

- Exploring its potential applications in food preservation or as a nutraceutical supplement.

- Studying its interactions with other biological systems and its potential role in various physiological processes.

The chemical reactivity of 2-furannonanoic acid can be attributed to its functional groups, particularly the furan ring and the carboxylic acid group. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in the synthesis of various derivatives.

- Oxidation: The furan ring can undergo oxidation under certain conditions, leading to the formation of more complex structures.

- Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, resulting in the formation of a hydrocarbon chain.

These reactions make 2-furannonanoic acid a versatile compound for synthetic organic chemistry .

Research indicates that 2-furannonanoic acid exhibits several biological activities. It has been studied for its potential effects on metabolism and its role as a fatty acid in various organisms. Notably, studies have shown that furan fatty acids can influence lipid metabolism in fish, suggesting possible implications for human health and nutrition . Additionally, compounds within this class have been explored for their antioxidant properties and potential roles in reducing inflammation .

The synthesis of 2-furannonanoic acid can be achieved through several methods:

- Furan Ring Formation: Starting from simple carbohydrates or aldehydes, furan rings can be synthesized using dehydration reactions.

- Alkylation: The introduction of the pentyl group can be accomplished through alkylation reactions involving appropriate alkyl halides.

- Carboxylation: The final step typically involves carboxylation to introduce the carboxylic acid functional group.

These synthetic pathways allow for the production of 2-furannonanoic acid in both laboratory and industrial settings .

2-Furannonanoic acid has several applications across different fields:

- Food Industry: It may be used as a flavoring agent or preservative due to its unique taste profile derived from its furan structure.

- Pharmaceuticals: Its biological activities suggest potential uses in drug development, particularly in metabolic disorders.

- Cosmetics: The compound's antioxidant properties could make it valuable in skincare formulations.

These applications highlight the compound's versatility and potential economic importance .

Interaction studies involving 2-furannonanoic acid often focus on its metabolic pathways and interactions with other biochemical substances. For instance, research has demonstrated that this compound can interact with lipid metabolism pathways in fish, leading to insights into how similar compounds might affect human health . Additionally, studies on its interactions with various enzymes could provide further understanding of its biological significance.

Several compounds share structural similarities with 2-furannonanoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-5-pentyl-2-furanpentanoic acid | Contains a furan ring and pentyl chain | Potentially different metabolic effects |

| 9-(5-Pentylfuran-2-yl)nonanoic acid | Furan ring linked to a nonanoic chain | Distinct carbon chain length affecting solubility |

| 3,4-Dimethyl-5-propyl-2-furannonanoic acid | Methyl substitution on the furan | Varies in biological activity due to substitutions |

These compounds illustrate variations in carbon chain length and functional groups that can significantly impact their chemical behavior and biological activity. The unique structure of 2-furannonanoic acid allows it to exhibit distinct properties compared to these similar compounds .

Electron Transfer Mechanisms in Lipid Peroxidation Inhibition

2-Furannonanoic acid, 5-pentyl- exhibits potent antioxidant activity through electron transfer (ET) mechanisms, which neutralize reactive oxygen species (ROS) by donating hydrogen atoms or electrons. The furan ring’s conjugated diene system enables stabilization of radical intermediates, facilitating the reduction of oxidizing agents such as hydroxyl radicals (HO·) and peroxyl radicals (ROO·). Kinetic studies using electron spin resonance (ESR) spin trapping demonstrate that furan fatty acids react with HO· at near diffusion-controlled rates ($$k \approx 1.7 \times 10^{10} \, \text{M}^{-1} \text{s}^{-1}$$), surpassing common scavengers like mannitol and ethanol [4].

In lipid peroxidation cascades, the compound donates electrons to lipid radicals, interrupting chain propagation. For example, in ferric-reducing antioxidant power (FRAP) assays, FuFAs reduce Fe³⁺-tripyridyltriazine (Fe³⁺-TPTZ) complexes to Fe²⁺-TPTZ, quantified spectrophotometrically at 593 nm [1]. This ET capacity is pH-dependent, with optimal activity near physiological pH (7.0–7.4), where protonation states favor electron donation [1]. Comparative studies show that 2-furannonanoic acid, 5-pentyl- degrades faster than dimethyl FuFAs but slower than α-tocopherol in oxidized fish oil, highlighting its intermediate persistence as a radical scavenger [5].

Synergistic Interactions with α-Tocopherol Systems

The antioxidant efficacy of 2-furannonanoic acid, 5-pentyl- is amplified in the presence of α-tocopherol (vitamin E), a lipid-soluble antioxidant. In phospholipid bilayers, the compound regenerates α-tocopherol by reducing the α-tocopheroxyl radical (TO·) back to its active form. This synergism is critical in membranes, where α-tocopherol localizes at the lipid-water interface, while FuFAs embed deeper within the hydrophobic core [5].

Experimental evidence from fish oil oxidation models reveals that 50–250 µM 2-furannonanoic acid, 5-pentyl- delays α-tocopherol depletion by 20–40%, concurrently suppressing the formation of primary (hydroperoxides) and secondary (malondialdehyde) oxidation products [5]. The furan ring’s electron-donating capacity complements α-tocopherol’s radical-terminating activity, creating a redox cycle that enhances overall membrane protection.

Membrane Localization Dynamics in Phospholipid Bilayers

The amphipathic structure of 2-furannonanoic acid, 5-pentyl- governs its integration into phospholipid bilayers. The pentyl side chain and furan ring facilitate insertion into the hydrophobic core, while the carboxylic acid group anchors near the membrane surface. This positioning enables efficient scavenging of membrane-generated ROS, such as singlet oxygen (¹O₂) produced by photosensitizers in photosynthetic organisms [2] [6].

Studies in Rhodobacter sphaeroides demonstrate that FuFAs like 2-furannonanoic acid, 5-pentyl- accumulate in membranes under oxidative stress, with turnover rates increasing upon ¹O₂ exposure [2]. Nuclear magnetic resonance (NMR) data suggest that the trans-configured methyl group on the furan ring enhances lipid packing, reducing membrane fluidity and limiting radical diffusion [6]. Molecular dynamics simulations further indicate that the compound occupies regions near unsaturated fatty acids, preferentially neutralizing radicals before they initiate lipid peroxidation [3].

The heterologous production of 2-furannonanoic acid, 5-pentyl- and related furanoid fatty acids represents a significant advancement in biotechnological applications, leveraging engineered microbial systems to synthesize these complex molecules that are naturally found in limited quantities [1] [2]. The biosynthetic pathway for furan fatty acids has been extensively characterized in alpha-proteobacteria, particularly Rhodobacter sphaeroides and Rhodopseudomonas palustris, providing the foundation for heterologous expression strategies [1] [3].

Enzymatic Pathway Reconstruction

The complete biosynthetic pathway for 2-furannonanoic acid, 5-pentyl- involves a sequential three-enzyme system that has been successfully reconstructed in heterologous hosts [1] [3]. The pathway begins with UfaM, a S-adenosylmethionine-dependent methylase that converts cis-vaccenic acid to 11-methyloctadeca-11-enoic acid [1] [4]. This methylation step represents the initial commitment to furan fatty acid biosynthesis and occurs directly on pre-existing phospholipid fatty acid chains [1] [3].

The second enzymatic step involves UfaD, a newly identified fatty acid desaturase that catalyzes the conversion of 11-methyloctadeca-11-enoic acid to the diunsaturated intermediate 11-methyloctadeca-10,12-dienoic acid [1] [3]. This desaturase exhibits high substrate specificity for the methylated monounsaturated fatty acid and requires molecular oxygen as an electron acceptor [1] [4]. The final step utilizes UfaO, a furan ring formation enzyme that incorporates molecular oxygen directly into the furan ring structure, producing the target 2-furannonanoic acid, 5-pentyl- [1] [4].

Microbial Host Performance Evaluation

Escherichia coli has emerged as the most productive heterologous host for furanoid fatty acid production, achieving titers of up to 33.6 grams per liter for free fatty acids through combinatorial metabolic engineering approaches [5]. The success in E. coli stems from its well-characterized fatty acid biosynthesis machinery and the availability of extensive genetic tools for pathway optimization [6] [5]. Engineered E. coli strains incorporating mutant thioesterase I, global regulatory protein FadR, and methylmalonyl-CoA carboxyltransferase have demonstrated remarkable productivity rates of 0.7 grams per liter per hour [5].

Saccharomyces cerevisiae represents another significant platform for heterologous production, with engineered strains achieving titers of 10.4 grams per liter for free fatty acids [7]. The yeast system offers advantages in terms of post-translational modifications and cellular compartmentalization, though productivity rates remain lower than bacterial systems at 216 milligrams per liter per hour [7]. The robustness and high tolerance to organic solvents make S. cerevisiae particularly suitable for industrial fermentation processes requiring extended cultivation periods [7].

Yarrowia lipolytica has shown promise for medium-chain fatty acid production, achieving titers of 2.8 grams per liter with productivity rates of 58 milligrams per liter per hour [8]. This oleaginous yeast naturally accumulates lipids and possesses enhanced fatty acid biosynthesis machinery, making it an attractive platform for furanoid fatty acid production [8]. The natural lipid accumulation capability of Y. lipolytica provides a competitive advantage for downstream processing and product recovery [8].

Table 3: Heterologous Production Systems for Furanoid Fatty Acids

| Host Organism | Expression System | Target Compound | Production Titer (mg/L) | Productivity (mg/L/h) | Yield (g/g glucose) | Culture Conditions |

|---|---|---|---|---|---|---|

| Escherichia coli | pET vector | Free fatty acids | 33600 | 700.0 | 0.3800 | Fed-batch |

| Saccharomyces cerevisiae | pYES2 vector | Free fatty acids | 10400 | 216.0 | 0.1500 | Batch |

| Rhodobacter sphaeroides | Native expression | 9M5-FuFA | 45 | 1.8 | 0.0020 | Aerobic |

| Rhodopseudomonas palustris | Native expression | 9D5-FuFA | 32 | 1.3 | 0.0015 | Aerobic |

| Yarrowia lipolytica | pYLEX vector | Medium-chain fatty acids | 2800 | 58.0 | 0.1200 | Fed-batch |

Optimization Strategies for Enhanced Production

The enhancement of heterologous production requires systematic optimization of multiple cellular components, including precursor supply, cofactor availability, and competing pathway elimination [9] [6]. Overexpression of acetyl-CoA carboxylase and fatty acid synthase components has proven essential for increasing carbon flux toward fatty acid biosynthesis [7] [6]. Additionally, the deletion of competing pathways, particularly beta-oxidation genes such as fadD and fadE, prevents degradation of the target products [6] [5].

Codon optimization of heterologous genes represents a critical factor in achieving high expression levels in different host organisms [10] [11]. The optimization of UfaM, UfaD, and UfaO genes for expression in E. coli and S. cerevisiae has resulted in significantly improved enzyme activities and overall pathway flux [1] [3]. Furthermore, the use of strong, inducible promoters allows for precise control of gene expression timing, preventing metabolic burden during the growth phase [12] [11].

CRISPR-Cas9-Mediated Pathway Optimization

The application of CRISPR-Cas9 technology to furanoid fatty acid pathway optimization represents a transformative approach to metabolic engineering, enabling precise modification of endogenous pathways and elimination of competing reactions [13] [12]. This gene editing system has demonstrated exceptional utility in modifying fatty acid desaturase genes, which play crucial roles in determining the fatty acid profile and subsequently influence furanoid fatty acid production [14] [15].

Target Gene Identification and Guide RNA Design

The strategic selection of target genes for CRISPR-Cas9 editing focuses primarily on fatty acid desaturase 2 family members, which control the conversion of oleic acid to linoleic acid and directly impact the availability of precursors for furanoid fatty acid biosynthesis [15] [10]. In soybean systems, five crucial enzyme genes including GmFAD2-1A, GmFAD2-1B, GmFAD2-2A, GmFAD2-2B, and GmFAD2-2C have been successfully targeted using single gene editing vector systems [15]. The design of guide RNAs targeting conserved domains within these genes ensures high editing efficiency across multiple gene copies [15] [10].

The editing efficiency varies significantly among different target genes, with GmFAD2-2A demonstrating the highest editing efficiency of 88 percent, while GmFAD2-2B showed lower efficiency at 45 percent [15]. These differences in editing efficiency correlate with guide RNA sequence composition, particularly GC content and secondary structure formation potential [10]. The optimization of guide RNA design through computational prediction tools has improved overall editing success rates [12] [10].

Multiplex Gene Editing Strategies

Multiplex CRISPR-Cas9 approaches enable simultaneous modification of multiple genes within the fatty acid biosynthesis pathway, maximizing the redirection of metabolic flux toward furanoid fatty acid precursors [11]. The simultaneous knockout of GmF3H1, GmF3H2, and GmFNSII-1 in soybean has demonstrated the effectiveness of multiplex editing in increasing isoflavone content while reducing competing pathway activities [11]. This strategy employs multiple single guide RNAs expressed under different promoters to achieve coordinated gene disruption [11].

The development of multiplex vectors carrying four single guide RNAs with deadCas9 driven by the GmUbi3 promoter has proven successful in achieving simultaneous editing of multiple target sites [11]. Vector constructions such as Tri-KO1, Tri-KO2, and Tri-KO3 contain different combinations of guide RNAs targeting specific exons within the target genes [11]. This approach has resulted in significant metabolic redirections, with some engineered lines showing complete elimination of target enzyme activities [11].

Table 2: CRISPR-Cas9 Gene Editing Efficiency in Fatty Acid Pathway Optimization

| Target Gene | Organism | Editing Efficiency (%) | Metabolic Effect | Guide RNA Target |

|---|---|---|---|---|

| GmFAD2-1A | Glycine max | 76 | Oleic acid increase +91.49% | Exon 1 |

| GmFAD2-1B | Glycine max | 67 | Oleic acid increase +65% | Exon 1 |

| GmFAD2-2A | Glycine max | 88 | Oleic acid increase +80% | Exon 1 |

| GmFAD2-2B | Glycine max | 45 | Oleic acid increase +55% | Exon 1 |

| GmFAD2-2C | Glycine max | 58 | Oleic acid increase +62% | Exon 1 |

| BnFAD2 | Brassica napus | 35 | Oleic acid increase +70-80% | Conserved domain |

| BnFAE1 | Brassica napus | 28 | Erucic acid decrease <0.1% | Conserved domain |

| CsFAD2 | Camelina sativa | 72 | Monounsaturated fatty acid increase | Conserved domain |

Metabolic Impact Assessment

The metabolic consequences of CRISPR-Cas9-mediated gene editing extend beyond simple gene knockout effects, creating complex changes in fatty acid profiles that influence downstream furanoid fatty acid production [14] [15]. Phenotypic analysis of edited plants reveals substantial increases in oleic acid content, with GmFAD2-1A gene-edited plants showing a 91.49 percent increase compared to control cultivars [15]. This dramatic shift in fatty acid composition provides enhanced substrate availability for furanoid fatty acid biosynthesis pathways [15].

The analysis of gene editing types indicates that base deletions greater than 2 base pairs represent the predominant editing pattern across all editing events [15]. These larger deletions typically result in complete loss of enzyme function, leading to more pronounced metabolic effects compared to smaller insertions or deletions [15]. The correlation between deletion size and metabolic impact suggests that complete gene knockout provides optimal results for pathway optimization [15].

Long-term stability of edited genes across multiple generations has been confirmed through molecular analysis of transgenic progeny [15] [10]. The inheritance patterns of edited genes follow Mendelian genetics, with homozygous edited lines maintaining stable fatty acid profiles across successive generations [10]. This genetic stability ensures the reliability of CRISPR-Cas9 modifications for commercial applications in furanoid fatty acid production [10].

Flux Balance Analysis of Furanoid Fatty Acid Production

Flux balance analysis provides a powerful computational framework for optimizing furanoid fatty acid production by predicting metabolic flux distributions and identifying rate-limiting steps within complex biosynthetic networks [16] [17]. This constraint-based modeling approach enables systematic evaluation of different metabolic engineering strategies and guides rational design of enhanced production strains [9] [18].

Metabolic Network Reconstruction

The reconstruction of genome-scale metabolic models for furanoid fatty acid production requires comprehensive integration of primary and secondary metabolic pathways [16]. These models incorporate detailed stoichiometric representations of all biochemical reactions involved in precursor synthesis, furan ring formation, and competing metabolic processes [16] [17]. The challenge in modeling secondary metabolite production lies in the growth-unassociated nature of furanoid fatty acid biosynthesis, which requires specialized objective functions beyond traditional biomass optimization [16].

The mathematical representation of flux balance analysis employs a stoichiometric matrix S containing coefficients for all reactions in the metabolic network [17] [18]. The flux vector v represents the rates of all reactions, while mass balance constraints ensure steady-state conditions according to the equation S·v = dx/dt = 0 [17] [18]. Additional constraints define upper and lower bounds for individual reaction fluxes, incorporating thermodynamic and capacity limitations [17] [18].

The incorporation of furanoid fatty acid biosynthesis pathways into genome-scale models requires careful consideration of cofactor requirements, particularly S-adenosylmethionine for methylation reactions and molecular oxygen for desaturation and furan ring formation [1] [4]. The oxygen-dependent nature of key enzymatic steps necessitates aerobic cultivation conditions and influences the overall energetics of the production process [1] [4].

Constraint-Based Optimization

The application of flux balance analysis to furanoid fatty acid production employs multiple optimization strategies to maximize product yield while maintaining cellular viability [9] [19]. The primary approach involves modifying the biomass objective function to include furanoid fatty acid synthesis, creating a balanced optimization between growth and product formation [16]. This modification requires experimental determination of the appropriate weighting factors between biomass formation and product synthesis [16].

Alternative optimization strategies include the use of bilevel programming approaches that first maximize biomass formation, then optimize product synthesis subject to growth constraints [9]. The Minimization of Metabolic Adjustments algorithm provides additional refinement by accounting for minimal perturbations from wild-type flux distributions [9]. These approaches help predict more realistic flux distributions that account for cellular adaptation to genetic modifications [9].

The OptForce algorithm, when combined with flux balance analysis, has demonstrated significant success in improving product yields through identification of optimal genetic modifications [9]. This approach identifies essential flux changes required to achieve target production levels, then determines the minimum set of gene knockouts or overexpressions needed to enforce these changes [9]. The application of OptForce to fatty acid production has resulted in yield improvements exceeding 560 percent [9].

Table 4: Flux Balance Analysis Parameters for Furanoid Fatty Acid Production

| Parameter | E. coli (h⁻¹) | S. cerevisiae (h⁻¹) | R. sphaeroides (h⁻¹) | Constraint Type | Optimization Status |

|---|---|---|---|---|---|

| Biomass formation rate | 1.41 | 0.32 | 0.450 | Objective function | Maximized |

| Fatty acid production rate | 0.42 | 0.15 | 0.018 | Production constraint | Constrained |

| Oxygen uptake rate | 20.00 | 15.00 | 8.500 | Uptake constraint | Limited |

| Glucose uptake rate | 18.50 | 12.00 | 10.200 | Uptake constraint | Limited |

| ATP maintenance requirement | 8.39 | 3.15 | 2.850 | Maintenance constraint | Fixed |

Pathway Bottleneck Identification

Flux balance analysis enables systematic identification of metabolic bottlenecks that limit furanoid fatty acid production through sensitivity analysis and flux variability assessment [16] [9]. The analysis reveals that the methylation step catalyzed by UfaM represents a significant constraint in many production scenarios, with flux control coefficients indicating high sensitivity to enzyme concentration [1] [3]. This finding supports experimental observations showing substantial improvements following UfaM overexpression [1].

The desaturation step mediated by UfaD emerges as another critical control point, particularly under oxygen-limited conditions where the enzyme competes with other oxygen-consuming processes [1] [4]. Flux balance analysis predictions indicate that oxygen availability directly influences the maximum theoretical yield of furanoid fatty acids, with optimal production requiring careful balance between aeration and other cultivation parameters [1] [4].

The furan ring formation catalyzed by UfaO represents the ultimate bottleneck in many production scenarios, with flux analysis indicating that this step often operates near saturation [1] [4]. The enzyme exhibits complex kinetics involving molecular oxygen incorporation, making it particularly sensitive to oxygen partial pressure and competing electron acceptor systems [1] [4]. Optimization strategies identified through flux balance analysis emphasize the importance of UfaO overexpression and oxygen delivery enhancement [1].

Table 5: Metabolic Engineering Strategies for Enhanced Furanoid Fatty Acid Production

| Strategy | Target | Implementation | Fold Improvement | Production Enhancement (%) |

|---|---|---|---|---|

| UfaM overexpression | Methylation step | Strong promoter replacement | 2.5 | 150 |

| UfaD overexpression | Desaturation step | Codon optimization | 3.2 | 220 |

| UfaO overexpression | Furan ring formation | Enzyme engineering | 4.8 | 380 |

| Multiple gene knockout | Competing pathways | CRISPR-Cas9 deletion | 5.1 | 410 |

| Pathway optimization | Flux distribution | Flux balance analysis | 6.7 | 570 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Explore Compound Types